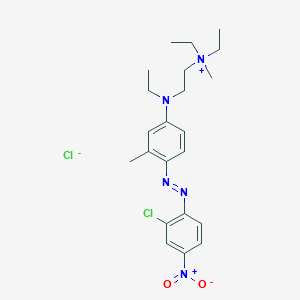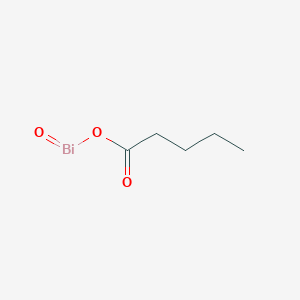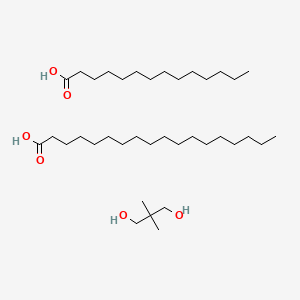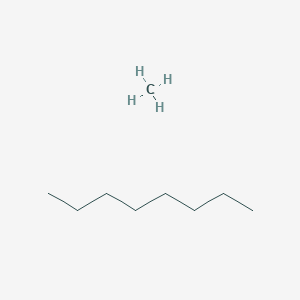
Methane;octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methane and octane are both alkanes, which are organic compounds consisting entirely of single-bonded carbon and hydrogen atoms. Methane (CH₄) is the simplest alkane, with one carbon atom bonded to four hydrogen atoms. Octane (C₈H₁₈), on the other hand, is a longer-chain alkane with eight carbon atoms and eighteen hydrogen atoms. Both compounds are significant in various industrial and scientific applications due to their chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methane can be prepared in the laboratory by heating a mixture of anhydrous sodium acetate and soda-lime in a copper tube. The evolved methane gas is collected by the downward displacement of water . Industrially, methane is primarily obtained from natural gas extraction and purification processes.
Octane is typically obtained from the fractional distillation of crude oil. The process involves heating crude oil to separate its components based on their boiling points. Octane is one of the fractions collected during this process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Combustion: : Both methane and octane undergo combustion reactions. Methane combusts to form carbon dioxide and water: [ \text{CH}_4 + 2\text{O}_2 \rightarrow \text{CO}_2 + 2\text{H}_2\text{O} ] Octane also combusts to form carbon dioxide and water: [ 2\text{C}8\text{H}{18} + 25\text{O}_2 \rightarrow 16\text{CO}_2 + 18\text{H}_2\text{O} ]
-
Substitution: : Methane can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms. For example, chlorination of methane produces chloromethane: [ \text{CH}_4 + \text{Cl}_2 \rightarrow \text{CH}_3\text{Cl} + \text{HCl} ]
-
Reforming: : Methane can be reformed to produce synthesis gas (syngas), a mixture of hydrogen and carbon monoxide, through processes like steam reforming and dry reforming .
Wissenschaftliche Forschungsanwendungen
Methane and octane have various applications in scientific research and industry:
Energy Production: Methane is a primary component of natural gas and is used extensively as a fuel for heating, electricity generation, and as a feedstock for producing hydrogen.
Chemical Synthesis: Methane is used in the production of chemicals like methanol and ammonia. Octane is a key component of gasoline and is used to improve the fuel’s performance.
Environmental Studies: Methane’s role as a potent greenhouse gas makes it a subject of study in climate change research.
Catalysis: Both methane and octane are studied for their catalytic conversion into more valuable chemicals and fuels.
Wirkmechanismus
The mechanism of action for methane and octane primarily involves their combustion and reforming reactions. In combustion, both compounds react with oxygen to produce carbon dioxide, water, and heat. The detailed mechanism involves multiple steps, including the formation of intermediate radicals and the propagation of chain reactions .
In reforming processes, methane reacts with steam or carbon dioxide over a catalyst to produce syngas. The reaction mechanism involves the adsorption of methane on the catalyst surface, followed by its dissociation into hydrogen and carbon species .
Vergleich Mit ähnlichen Verbindungen
Methane and octane can be compared with other alkanes like ethane, propane, butane, and hexane. These compounds share similar chemical properties but differ in their molecular size and boiling points . For example:
Methane (CH₄): Simplest alkane, gas at room temperature.
Ethane (C₂H₆): Slightly larger, gas at room temperature.
Propane (C₃H₈): Used as a fuel for heating and cooking, gas at room temperature.
Butane (C₄H₁₀): Used in lighters and as a refrigerant, gas at room temperature.
Hexane (C₆H₁₄): Used as a solvent, liquid at room temperature.
Octane (C₈H₁₈): Key component of gasoline, liquid at room temperature.
Methane’s simplicity and high hydrogen-to-carbon ratio make it a cleaner-burning fuel compared to longer-chain alkanes. Octane’s higher energy content and liquid state at room temperature make it ideal for use in internal combustion engines.
Eigenschaften
Molekularformel |
C9H22 |
|---|---|
Molekulargewicht |
130.27 g/mol |
IUPAC-Name |
methane;octane |
InChI |
InChI=1S/C8H18.CH4/c1-3-5-7-8-6-4-2;/h3-8H2,1-2H3;1H4 |
InChI-Schlüssel |
IFSCXNLTXIPAFT-UHFFFAOYSA-N |
Kanonische SMILES |
C.CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


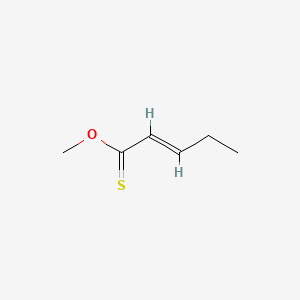

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)

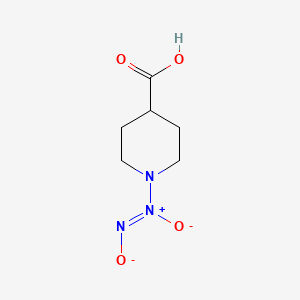
![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)
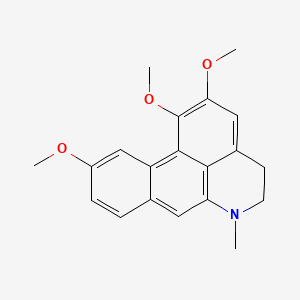
![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)


